(7-Methoxychroman-3-yl)methanamine
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Overview
Description
(7-Methoxychroman-3-yl)methanamine is a chemical compound with the molecular formula C11H15NO2 It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 7th position and a methanamine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxychroman-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with chroman-3-one, which is commercially available or can be synthesized from chroman.
Methoxylation: The chroman-3-one undergoes methoxylation at the 7th position using methanol and a suitable catalyst, such as sulfuric acid, to yield 7-methoxychroman-3-one.
Reductive Amination: The 7-methoxychroman-3-one is then subjected to reductive amination using an amine source, such as ammonia or methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the methanamine group at the 3rd position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxychroman-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of this compound.
Scientific Research Applications
(7-Methoxychroman-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Methoxychroman-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanamine groups play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-3-ylmethanamine: Lacks the methoxy group at the 7th position.
7-Methoxychroman: Lacks the methanamine group at the 3rd position.
7-Hydroxychroman-3-ylmethanamine: Features a hydroxy group instead of a methoxy group at the 7th position.
Uniqueness
(7-Methoxychroman-3-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications compared to similar compounds that lack one of these groups.
Properties
CAS No. |
885271-80-7 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
7-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-9-5-8-3-4-10(13-2)6-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3 |
InChI Key |
CIBNHDQUUIGNAH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CO2)CN)C=C1 |
Canonical SMILES |
CNC1CC2=C(C=C(C=C2)OC)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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